molecular formula C9H9BrF2O B6287512 1-Bromo-2-ethoxy-3,4-difluoro-5-methylbenzene CAS No. 2586127-24-2

1-Bromo-2-ethoxy-3,4-difluoro-5-methylbenzene

Cat. No. B6287512
CAS RN: 2586127-24-2
M. Wt: 251.07 g/mol
InChI Key: JJBZYOOLOOIXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-ethoxy-3,4-difluoro-5-methylbenzene is a chemical compound with the CAS Number: 2586127-24-2 . It has a molecular weight of 251.07 . The compound is liquid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrF2O/c1-3-13-9-6 (10)4-5 (2)7 (11)8 (9)12/h4H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, ethoxy, difluoro, and methyl groups on the benzene ring.


Chemical Reactions Analysis

While specific reactions involving this compound are not available, reactions at the benzylic position are common in organic chemistry. These can include free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

This compound is a liquid . Its molecular weight is 251.07 . The InChI code provides additional information about its molecular structure .

Mechanism of Action

Target of Action

The primary target of 1-Bromo-2-ethoxy-3,4-difluoro-5-methylbenzene is the carbon-carbon bond formation in organic compounds . This compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a series of steps. The process begins with oxidative addition , where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . This is followed by transmetalation , where the organic groups are transferred from boron to palladium . These interactions result in the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic compounds.

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key method for creating carbon-carbon bonds, an essential process in organic chemistry . The downstream effects include the synthesis of various organic compounds, including pharmaceuticals and polymers.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds . This can be used in the creation of a wide range of products, from pharmaceuticals to polymers.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of a catalyst (such as palladium in the case of Suzuki–Miyaura coupling ), and the concentration of the compound and other reactants.

properties

IUPAC Name

1-bromo-2-ethoxy-3,4-difluoro-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-3-13-9-6(10)4-5(2)7(11)8(9)12/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBZYOOLOOIXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1F)F)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.